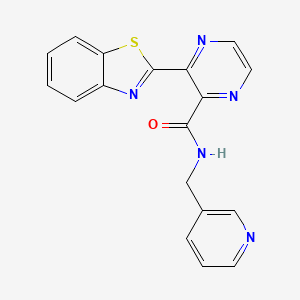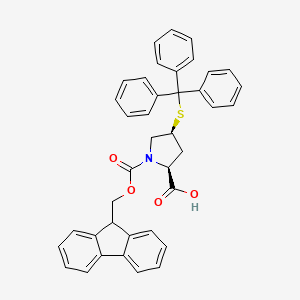![molecular formula C16H24N6O B2742088 3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 1021060-85-4](/img/structure/B2742088.png)
3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C16H24N6O and its molecular weight is 316.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to target various kinases . For instance, one compound was found to have significant activity on the kinase p70S6Kβ , and another compound was identified as a JAK1 selective inhibitor .
Mode of Action
This could result in altered phosphorylation of downstream proteins, affecting various cellular processes .
Biochemical Pathways
For instance, the p70S6Kβ kinase is involved in the mTOR signaling pathway, which regulates cell growth and metabolism . Similarly, JAK1 is involved in the JAK-STAT signaling pathway, which plays a key role in immune response and cell growth .
Pharmacokinetics
One similar compound was reported to have undergone in vitro adme, herg, kinase profiling, and pharmacokinetic tests . The results of these tests could provide valuable insights into the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
Based on its potential targets, it could influence cell growth, metabolism, and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide typically involves multi-step organic reactions The core pyrazolo[3,4-d]pyrimidine structure can be formed through a cyclization reaction of a suitable pyrimidine precursor
The general synthetic route might include:
Formation of the pyrazolo[3,4-d]pyrimidine core through condensation reactions.
Introduction of the pyrrolidinyl group using nucleophilic substitution or similar reactions.
Coupling of the intermediate with a butanamide derivative under appropriate conditions to form the final compound.
Industrial Production Methods: On an industrial scale, the synthesis would involve optimizing these steps for high yield and purity, often using catalytic processes and advanced purification techniques like recrystallization or chromatography. Large-scale production would focus on cost-effective and environmentally friendly methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound might undergo oxidation reactions at specific positions on the pyrrolidinyl or pyrazolo[3,4-d]pyrimidine rings.
Reduction: It can be reduced under suitable conditions, particularly at the carbonyl group of the butanamide moiety.
Substitution: The compound can undergo various substitution reactions, especially at the nitrogen atoms of the pyrrolidinyl group or pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidized derivatives with altered functional groups.
Reduced forms with changes in the carbonyl or other reactive sites.
Substituted products depending on the reagent and reaction conditions.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and exploring structure-activity relationships.
Biology: Investigated for its potential interactions with biological macromolecules and pathways.
Medicine: Research into its therapeutic potential, possibly as an antiviral, anti-inflammatory, or anticancer agent.
Comparison with Similar Compounds
Comparing 3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide with structurally similar compounds can highlight its unique features and potential advantages:
Similar Compounds: Compounds with similar cores like pyrazolo[3,4-d]pyrimidine derivatives, pyrrolidinyl-substituted molecules, and various butanamide derivatives.
Uniqueness: The specific combination of these functional groups in this compound may confer unique properties such as enhanced binding affinity to certain targets, improved pharmacokinetics, or novel physical properties useful in material science.
This in-depth look at the compound reveals its complexity and potential, showcasing why it's a subject of considerable interest in various research fields
Properties
IUPAC Name |
3-methyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O/c1-12(2)9-14(23)17-5-8-22-16-13(10-20-22)15(18-11-19-16)21-6-3-4-7-21/h10-12H,3-9H2,1-2H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWZYKAOELTVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2742006.png)

![1-(4-Chlorophenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2742013.png)
![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2742014.png)

![2-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]butanamide](/img/structure/B2742017.png)
![{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}bis(2-methylpropyl)amine hydrochloride](/img/structure/B2742019.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide](/img/structure/B2742020.png)



![2-[(1-cyclobutanecarbonylpiperidin-3-yl)oxy]-4,6-dimethylpyrimidine](/img/structure/B2742025.png)
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2742027.png)
